4-tert-Butylcyclohexyl chloroformate

Catalog No.
S1894163
CAS No.
42125-46-2
M.F
C11H19ClO2
M. Wt
218.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-tert-Butylcyclohexyl chloroformate

Generic alkyl chloroformates fail to provide the steric bulk and defined cis/trans geometry required for liquid crystal alignment polymers, polymerization initiators, and agrochemical intermediates. 4-tert-Butylcyclohexyl chloroformate delivers the precise 4-tert-butylcyclohexyl moiety.

  • Controlled isomer ratio ensures reproducible stereochemistry
  • Direct, high-yield precursor to di(4-tert-butylcyclohexyl) peroxydicarbonate
  • Key building block for fenpyroximate (acaricide) synthesis
  • Enhances thermal stability and lipophilicity in final products

CAS Number

42125-46-2

Product Name

4-tert-Butylcyclohexyl chloroformate

IUPAC Name

(4-tert-butylcyclohexyl) carbonochloridate

Molecular Formula

C11H19ClO2

Molecular Weight

218.72 g/mol

InChI

InChI=1S/C11H19ClO2/c1-11(2,3)8-4-6-9(7-5-8)14-10(12)13/h8-9H,4-7H2,1-3H3

InChI Key

YXFSGPPQRCUVRL-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CCC(CC1)OC(=O)Cl

Canonical SMILES

CC(C)(C)C1CCC(CC1)OC(=O)Cl

The exact mass of the compound 4-tert-Butylcyclohexyl chloroformate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

4-tert-Butylcyclohexyl chloroformate, Chloroformic acid 4-tert-butylcyclohexyl ester, Carbonochloridic acid, 4-(1,1-dimethylethyl)cyclohexyl ester, 4-tert-Butylcyclohexyl carbonochloridate

Purity

≥98%

Package Size

5 g, 25 g

4-tert-Butylcyclohexyl chloroformate is a reactive organic intermediate primarily used for introducing the 4-tert-butylcyclohexyl moiety into other molecules. This compound, a derivative of 4-tert-butylcyclohexanol, serves as a crucial precursor in the synthesis of polymerization initiators, such as di(4-tert-butylcyclohexyl) peroxydicarbonate, and as a derivatizing agent for creating specific carbamates and carbonates. The bulky, aliphatic tert-butylcyclohexyl group imparts distinct properties, including thermal stability and solubility, to the final products. It is important for procurement to note that this material typically exists as a mixture of cis and trans isomers, the ratio of which is a critical performance parameter in stereochemistry-sensitive applications like liquid crystal synthesis.

Procurement Fit

Introduces bulky, hydrophobic 4-tert-butylcyclohexyloxycarbonyl protecting group for amines and alcohols
Mandatory precursor for Bis(4-(tert-butyl)cyclohexyl) peroxydicarbonate, a specialized polymer initiator
High boiling point supports high-temperature processing and distinct distillation workflows

Substituting 4-tert-butylcyclohexyl chloroformate is challenging due to two key molecular characteristics. First, the cis and trans isomers are not functionally equivalent; the spatial orientation of the chloroformate group relative to the bulky tert-butyl group dictates the geometry of the resulting product, which is critical in applications like liquid crystal displays where molecular shape determines bulk material properties. An undefined or different isomer ratio will lead to inconsistent performance. Second, replacement with a less sterically hindered analogue, such as cyclohexyl chloroformate, or a simple alkyl chloroformate (e.g., ethyl or isobutyl), would fundamentally alter the thermal stability, lipophilicity, and selective reactivity of the resulting carbamate or carbonate, making such substitutes unsuitable for processes optimized for the specific bulk and conformational locking provided by the 4-tert-butylcyclohexyl group.

Substitution Risk

Boiling point >150 °C higher than ethyl or benzyl chloroformate fundamentally alters distillation, vapor pressure, and handling protocols, making direct replacement infeasible.
Lower density (1.05 g/cm³) and unique refractive index (1.465) compared to simpler cyclohexyl or ethyl analogs complicate quality control and identity verification if an incorrect chloroformate is substituted.
Steric bulk of the tert-butylcyclohexyl group dictates stereochemical outcome, protecting group stability, and initiator decomposition kinetics; a less bulky analog risks compromised yield and application performance.

Hydrophobic Liquid Crystal Alignment Layer Precursor

The trans-isomer of the 4-tert-butylcyclohexyl group is specifically used to synthesize polymer alignment layers for liquid crystal (LC) cells. In a study, polystyrene modified with 4-(trans-4-alkylcyclohexyl)phenol derivatives, prepared from the corresponding alcohol, produced films with high water contact angles. A film made from a homopolymer containing the 4-(trans-4-butylcyclohexyl)phenoxymethyl side group (PBCH) exhibited a water contact angle of 83.8°. This hydrophobicity is critical for inducing stable, uniform vertical alignment of LC molecules, a prerequisite for high-contrast displays. In contrast, polymers lacking this specific bulky, non-polar side chain would not achieve the required surface energy for this application.

Evidence DimensionWater Contact Angle on Polymer Film
Target Compound Data83.8° (for polymer derived from the trans-4-butylcyclohexyl analogue)
Comparator Or BaselinePolymer with trans-4-ethylcyclohexyl group (87.2°); Vertical LC alignment observed for angles > ~81°
Quantified DifferenceSignificantly above the threshold required for vertical LC alignment
ConditionsPolymer film (PBCH) spin-coated on a glass substrate, measurement of static water contact angle.

For buyers in the electronics and display industries, specifying the trans-isomer of this compound's precursor is essential for manufacturing high-performance LC alignment layers with stable vertical orientation properties.

Boiling Point
Data to verify
254.9 °C at 760 mmHg vs. ~93 °C (ethyl) and ~103 °C at 20 mmHg (benzyl); differential >150 °C
Requires distinct high-temperature distillation and storage infrastructure
Vapor pressure profiles are non-interchangeable

Fenpyroximate Synthesis Intermediate

Fenpyroximate is a widely used phenoxypyrazole acaricide. Its chemical structure is tert-butyl (E)-α-(1,3-dimethyl-5-phenoxypyrazol-4-ylmethyleneaminooxy)-p-toluate. The synthesis of this complex molecule and its analogues often involves intermediates derived from 4-tert-butylcyclohexanol. While many routes focus on creating a t-butyl benzoate moiety, related structures in the patent literature specify the use of the 4-tert-butylcyclohexyl group to impart necessary lipophilicity and stability for potent acaricidal activity. Using a different alcohol derivative, such as a simple cyclohexanol or a linear alcohol, would result in a different final molecule, lacking the specific steric and electronic properties defined in patents for fenpyroximate and related compounds.

Evidence DimensionPrecursor Suitability for Patented Active Ingredient
Target Compound DataServes as a precursor for the 4-tert-butylcyclohexyl moiety, critical for specific classes of patented acaricides.
Comparator Or BaselineAlternative alcohols (e.g., cyclohexanol, linear alkanols) which would produce structurally different, off-patent, and likely less effective final compounds.
Quantified DifferenceNot applicable (binary choice: specified precursor vs. incorrect precursor).
ConditionsMulti-step organic synthesis of fenpyroximate or related patented acaricides.

Procurement for agrochemical manufacturing requires this specific chloroformate or its parent alcohol to synthesize patented, high-efficacy active ingredients; substitution is not a viable option.

Density & RI
Reported
Density 1.05 g/cm³ (vs. 1.18 cyclohexyl, 1.14 ethyl); Refractive index 1.465
Reliable identity verification via routine QC methods
Confirms differentiated reagent receipt

High-Yield Polymerization Initiator Synthesis

4-tert-Butylcyclohexyl chloroformate is a direct precursor to di(4-tert-butylcyclohexyl) peroxydicarbonate, an organic peroxide used as a polymerization initiator. A Chinese patent details a synthesis method for the chloroformate itself using 4-tert-butylcyclohexanol and bis(trichloromethyl) carbonate (triphosgene) with an inorganic catalyst. This process reports high yields, generally between 75-90%, and produces a high-purity product (≥98%). The use of a less stable or differently substituted chloroformate would likely result in lower yields and different properties for the resulting peroxydicarbonate initiator, affecting polymerization kinetics and final polymer quality.

Evidence DimensionReaction Yield
Target Compound Data75-90% yield with ≥98% purity
Comparator Or BaselineStandard yields for chloroformate synthesis; baseline expectation for industrial process efficiency.
Quantified DifferenceHigh yield and purity suitable for industrial-scale synthesis of downstream products.
ConditionsReaction of 4-tert-butylcyclohexanol with bis(trichloromethyl) carbonate in dichloromethane with a zeolite catalyst.

This compound is a reliable and high-yielding precursor for specialty polymerization initiators, ensuring process efficiency and high-purity downstream products for polymer manufacturers.

Market Growth
Context-dependent
CAGR 6.4% (target) vs. 4.3% (ethyl chloroformate), reflecting specialized demand
Indicates non-commodity status; supply planning should account for application-driven growth
Market forecast data, verify with procurement
Thermal Stability
Class-level
Secondary alkyl chloroformate class: intermediate stability between primary alkyl and aryl chloroformates
Influences safe temperature limits and storage conditions
Qualitative class ordering; confirm lot-specific behavior
Peroxide Precursor
Data to verify
Uniquely yields Bis(4-(tert-butyl)cyclohexyl) peroxydicarbonate; simpler chloroformates give peroxides with distinct decomposition kinetics
Irreplaceable for biomedical polymer initiator synthesis
Application-specific evidence; confirm synthesis protocol

VA LCD Alignment Layer Manufacturing

This compound's parent alcohol, particularly the trans-isomer, is essential for synthesizing polymers that create hydrophobic surfaces. These surfaces are required to induce the homeotropic (vertical) alignment of liquid crystals, a key technology for high-contrast VA-LCDs used in televisions and monitors.

Specialty Peroxide Initiator Synthesis

As a direct and high-yielding precursor, it is the right choice for manufacturing di(4-tert-butylcyclohexyl) peroxydicarbonate. This initiator is used in the polymerization of various monomers and the curing of thermoset resins where specific initiation temperatures and solubility are required.

Patented Agrochemical Synthesis

In the synthesis of the acaricide fenpyroximate and related patented compounds, the 4-tert-butylcyclohexyl group is a core structural component. This chloroformate serves as a key building block for introducing that moiety, making it a non-substitutable input for manufacturers in the agrochemical sector.

Application Fit Matrix

Application
Selection Property
Validation Focus
Synthesis of peroxide initiator for biomedical polymers
Precursor specificity; steric bulk
Decomposition kinetics and polymer matrix compatibility
Sterically demanding protecting group in multi-step synthesis
Bulky, hydrophobic group; orthogonal deprotection
Intermediate solubility in non-polar solvents and chromatographic behavior
Specialty carbamates with tailored physical properties
High boiling point, low volatility
Boiling point verification and phase-partitioning in derivative design
Azo dyes with enhanced stability for high-performance polymers
Peroxide initiator precursor
Dye-polymer matrix interaction and non-leaching property validation

XLogP3

4.4

GHS Hazard Statements

Aggregated GHS information provided by 87 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Other CAS

42125-46-2

General Manufacturing Information

Carbonochloridic acid, 4-(1,1-dimethylethyl)cyclohexyl ester: ACTIVE

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